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Abstract

Anticancer agent 142, also identified as compound 235, is a novel synthetic small molecule
inhibitor of Protein Tyrosine Phosphatases (PTPNs). Possessing the chemical formula
C22H20N40O and assigned the CAS number 2948338-60-9, this compound has emerged as a
substance of interest in oncological research. This document provides a comprehensive
overview of the available technical information regarding its synthesis, mechanism of action,
and the signaling pathways it may influence. The information is primarily derived from patent
literature, specifically patent WO2023121939A1, and publicly available chemical supplier data,
as dedicated peer-reviewed publications detailing its biological activity are not yet available.

Discovery and Rationale

The discovery of Anticancer agent 142 stems from research into substituted benzothiophene
derivatives as potential therapeutic agents.[1] The rationale for its development is rooted in the
established role of Protein Tyrosine Phosphatases (PTPNS) in regulating a multitude of cellular
processes, including cell growth, differentiation, and oncogenic transformation. Dysregulation of
PTPN activity is a hallmark of various cancers, making them attractive targets for therapeutic
intervention. Anticancer agent 142 was developed as a PTPN inhibitor with the potential to
modulate these aberrant signaling pathways in cancer cells.[1][2]
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Synthesis of Anticancer Agent 142

The synthesis of Anticancer agent 142 is detailed in patent WO2023121939A1.[1] The
process involves a multi-step chemical synthesis, a summary of which is provided below.

Experimental Protocol: Synthesis of Compound 235

A detailed, step-by-step experimental protocol for the synthesis of Anticancer agent 142 is not
publicly available in peer-reviewed literature. However, the patent literature outlines the general
synthetic route. The synthesis would typically involve the preparation of a substituted
benzothiophene core, followed by a series of reactions to introduce the other functional groups.
Researchers seeking to replicate the synthesis should refer to the detailed examples provided
within the full text of patent WO2023121939A1.

Mechanism of Action

Anticancer agent 142 functions as an inhibitor of Protein Tyrosine Phosphatases (PTPNSs).[1]
[2] PTPNSs are a large family of enzymes that remove phosphate groups from tyrosine residues
on proteins. This dephosphorylation plays a critical role in signal transduction. By inhibiting
PTPNs, Anticancer agent 142 can potentially restore or enhance the phosphorylation of key
signaling proteins, thereby affecting downstream cellular processes.

The specific PTPN isoforms that are targeted by Anticancer agent 142, and the potency with
which it inhibits them (e.g., ICso values), have not been disclosed in the currently available
public literature.

Signaling Pathways

The inhibition of PTPNs by Anticancer agent 142 is expected to impact major signaling
pathways implicated in cancer. While specific studies on this compound are not yet published,
the known roles of PTPNSs allow for the postulation of its likely effects. Key pathways that are
regulated by PTPNs and therefore potential targets of Anticancer agent 142 include:

o MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation,
and survival. PTPNs are known to dephosphorylate and thereby regulate key components of
this pathway.
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o JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively
active in various cancers. PTPNs can act as negative regulators of this pathway.

Potential Signaling Cascade of Anticancer Agent 142
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Caption: Postulated mechanism of Anticancer Agent 142.
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Quantitative Data

As of the date of this document, no public quantitative data, such as ICso values for PTPN
inhibition or efficacy against specific cancer cell lines, is available for Anticancer agent 142.
The table below is provided as a template for when such data becomes available.

Assay Type Target Cell Line ICso0 / ECso Reference
PTPN Inhibition e.g., PTPN1 - Not Available
Cell Viability - e.g., MCF-7 Not Available
Apoptosis - e.g., A549 Not Available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Anticancer agent 142 are not
yet published. The following are generalized protocols that would typically be used to
characterize a novel PTPN inhibitor.

General Protocol for PTPN Enzyme Inhibition Assay

e Reagents and Materials: Recombinant human PTPN enzyme, a suitable phosphopeptide
substrate (e.g., pNPP or a tyrosine-phosphorylated peptide), assay buffer, and a microplate
reader.

e Procedure: a. The PTPN enzyme is incubated with varying concentrations of Anticancer
agent 142. b. The reaction is initiated by the addition of the phosphopeptide substrate. c.
The reaction is allowed to proceed for a defined period at a controlled temperature. d. The
amount of dephosphorylated product is quantified using a microplate reader (e.g., by
measuring absorbance at 405 nm for pNPP). e. ICso values are calculated by plotting the
percent inhibition against the logarithm of the inhibitor concentration.

General Protocol for Cell Viability Assay (MTT Assay)

e Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
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e Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The
cells are then treated with a range of concentrations of Anticancer agent 142. c. After a
specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well. d. The
plates are incubated to allow for the formation of formazan crystals. e. The formazan crystals
are solubilized, and the absorbance is measured on a microplate reader. f. Cell viability is
expressed as a percentage of the untreated control, and ICso values are determined.

Logical Workflow for Drug Development

The development and characterization of a novel anticancer agent like compound 142 would
follow a logical progression from initial discovery to preclinical evaluation.
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Caption: Drug development workflow for Anticancer Agent 142.

Conclusion and Future Directions

Anticancer agent 142 (compound 235) represents a promising starting point for the
development of novel cancer therapeutics targeting PTPN-mediated signaling pathways. The
iImmediate next steps in its evaluation should focus on detailed biological characterization. This
includes determining its inhibitory profile against a panel of PTPN isoforms, assessing its
efficacy in a broad range of cancer cell lines, and elucidating its precise impact on downstream
signaling pathways. Further optimization of its chemical structure could also lead to derivatives
with improved potency and selectivity. As more data becomes publicly available, a clearer
picture of the therapeutic potential of this class of compounds will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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